molecular formula C17H17BrN6O2 B5521074 3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B5521074
M. Wt: 417.3 g/mol
InChI Key: INRZQFMUEJBSQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine derivatives, including compounds similar to the one , involves various methods that yield tricyclic structures and hydrazones through diazotization and coupling with active methylene reagents or condensation reactions with hydrazines. For instance, Deeb et al. (2004) describe a general method for preparing substituted pyridazinopyrazolotriazines through such processes, highlighting the versatility of synthesis techniques in generating complex heterocyclic compounds [Deeb, El-Mariah, & Hosny, 2004].

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be complex, with variations in substituents affecting the overall properties of the compound. Abdelhamid et al. (2016) have synthesized compounds featuring azolo and pyrazole structures, illustrating the compound's molecular diversity and potential for modification [Abdelhamid, Fahmi, & Baaiu, 2016].

Chemical Reactions and Properties

Chemical reactions involving pyridazine derivatives are varied, including cyclocondensation, nucleophilic substitution, and oxidation-dehydration. For example, Meurer et al. (1992) discuss the synthesis of alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines, indicating the compound's reactivity and potential for generating diverse chemical structures [Meurer, Tolman, Chapin, Saperstein, Vicario, Zrada, & Maccoss, 1992].

Scientific Research Applications

Synthesis and Biological Activity

  • Research has demonstrated the synthesis and evaluation of similar compounds for their hypoglycemic activity, revealing their potential in lowering blood glucose levels in insulin-resistant hyperglycemic mice. Modifications to the core structure of these compounds have shown variations in binding to adrenergic receptors, highlighting their therapeutic potential in diabetes management (Meurer et al., 1992).
  • Another study focused on the synthesis of new heterocyclic compounds, including azolo[3,4‐d]pyridiazines and azolo[5,1‐c]triazines, derived from appropriate precursors. These compounds were characterized by elemental analyses and spectral data, contributing to the development of novel chemical entities with potential application in various fields of medicinal chemistry (Abdelhamid et al., 2016).

Antimicrobial and Antiviral Activities

  • The exploration of compounds derived from mangrove-derived actinomycete Jishengella endophytica 161111, including new alkaloids with structural similarities, showed activity against influenza A virus subtype H1N1. This indicates the potential of such compounds in developing new antiviral drugs (Wang et al., 2014).
  • A different study synthesized a series of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles, suggesting the possibility of investigating their pharmacological activities in future studies. These findings contribute to the ongoing search for new bioactive molecules (El‐dean et al., 2018).

Antiproliferative Agents

  • The utility of certain coumarin derivatives for the synthesis of new heterocycles with potential antiproliferative activity has been investigated. This research has led to the identification of compounds with promising activity against liver carcinoma, further highlighting the therapeutic potential of such chemical structures (Gomha et al., 2015).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery and materials science . Further studies could potentially explore the synthesis, properties, and potential applications of this compound.

properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN6O2/c1-12-6-7-24(21-12)16-5-4-15(19-20-16)22-8-10-23(11-9-22)17(25)13-2-3-14(18)26-13/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRZQFMUEJBSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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